1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Description
1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C16H20FNO3S and its molecular weight is 325.4g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS No. 453582-61-1) is a bicyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H20FNO3S, and it features a bicyclo[2.2.1]heptan core structure with a sulfonamide functional group attached to a 3-fluorophenyl moiety. The unique structural characteristics contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 321.40 g/mol |
CAS Number | 453582-61-1 |
Chemical Formula | C₁₆H₂₀FNO₃S |
Research indicates that the compound may exhibit biological activity through several mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound has been shown to affect various signaling pathways related to apoptosis and cell cycle regulation.
Anticancer Activity
A notable study investigated the compound's effects on human cancer cell lines. The results indicated significant cytotoxicity against various cancer types, particularly in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HT-29 (Colon Cancer) | 20 | G2/M phase arrest |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Research Findings
Recent investigations into the compound have revealed diverse biological activities:
- Anticancer Studies : Various in vitro studies have demonstrated its potential as an anticancer agent, with ongoing research focusing on its efficacy in vivo.
- Neuroprotective Studies : Research exploring its neuroprotective effects has suggested potential applications in neurodegenerative diseases.
- Antimicrobial Research : Investigations into its antimicrobial activity have highlighted its effectiveness against specific bacterial strains.
Summary of Key Research Findings
Study Focus | Findings |
---|---|
Anticancer Activity | Significant cytotoxicity in multiple cell lines |
Neuroprotection | Protection against oxidative stress |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c1-15(2)11-6-7-16(15,14(19)8-11)10-22(20,21)18-13-5-3-4-12(17)9-13/h3-5,9,11,18H,6-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQBYWIPREIDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.